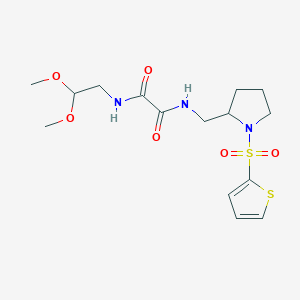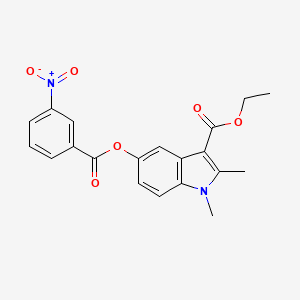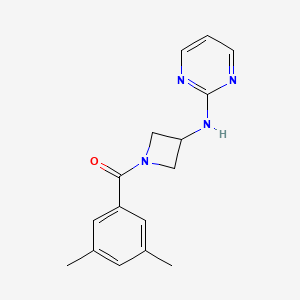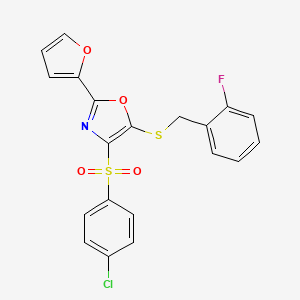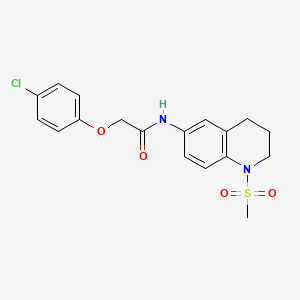
2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide is a chemical compound with potential applications in scientific research. It is a member of the quinoline family of compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Fluorescence Properties and Host–Guest Complexes
Research on amide-containing isoquinoline derivatives, closely related to 2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide, has shown significant fluorescence properties when forming host–guest complexes with certain dihydroxybenzenes. These complexes exhibit stronger fluorescence emissions at lower wavelengths compared to their parent compounds. Interestingly, specific protonated states of these compounds can either enhance or diminish their fluorescence activity, demonstrating their potential in developing fluorescence-based applications (Karmakar, Sarma, & Baruah, 2007).
Antiviral and Antiapoptotic Effects
A novel anilidoquinoline derivative structurally akin to this compound has shown significant antiviral and antiapoptotic effects in vitro. This compound effectively reduced the viral load and increased survival in a mouse model of Japanese encephalitis, indicating its potential as a therapeutic agent for viral infections (Ghosh et al., 2008).
Antitubercular Activity
2-(Quinolin-4-yloxy)acetamides, closely related to the compound of interest, have been identified as potent in vitro inhibitors against Mycobacterium tuberculosis. These compounds exhibit significant antitubercular activity, with minimum inhibitory concentration (MIC) values as low as 0.05 μM against both drug-susceptible and drug-resistant strains. Moreover, they showed no apparent toxicity to mammalian cells and demonstrated intracellular activity against the bacilli in infected macrophages, similar to that of rifampin. This suggests their potential as candidates for developing new antituberculosis therapies (Pissinate et al., 2016).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O4S/c1-26(23,24)21-10-2-3-13-11-15(6-9-17(13)21)20-18(22)12-25-16-7-4-14(19)5-8-16/h4-9,11H,2-3,10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGXRSJEJILYTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2828422.png)

![5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2828426.png)
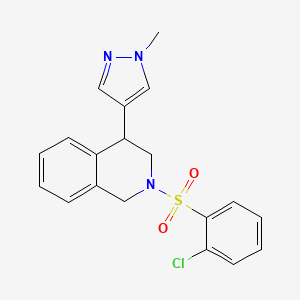
![5-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyridin-2-amine](/img/structure/B2828430.png)
